(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine
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Overview
Description
(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as an amine group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxy-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer. This can be achieved using chiral chromatography or crystallization methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes followed by efficient chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine: The enantiomer of the compound with opposite stereochemistry.
2-(2-Methoxy-5-methylphenyl)ethanamine: A structurally similar compound with an ethanamine backbone.
2-(2-Methoxy-5-methylphenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.
Uniqueness
(2R)-2-(2-Methoxy-5-methylphenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(2-methoxy-5-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUZRYQJIVIHBE-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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